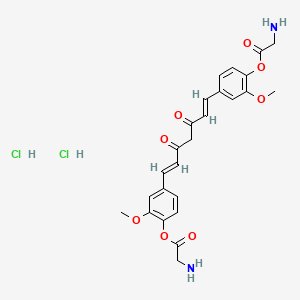
((1E,6E)-3,5-Dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene) bis(2-aminoacetate) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural compound found in the turmeric plant. This compound is known for its yellow solid powder form and good solubility. It has a molecular formula of C25H28Cl2N2O8 and a molecular weight of 555.4 . Di-O-glycinoylcurcumin Dihydrochloride is primarily used in research related to memory, learning, and cognition .
Métodos De Preparación
The preparation of Di-O-glycinoylcurcumin Dihydrochloride typically involves chemical synthesis. The general procedure includes reacting curcumin with glycine, followed by acetyl chloride to yield the desired product . The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature settings to ensure the stability and purity of the compound .
Análisis De Reacciones Químicas
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material for analytical standards and in the study of chemical reactions and properties.
Biology: It is utilized in research related to apoptosis, kinase C, and other cellular processes.
Industry: It is used in the development of new materials and compounds with specific properties
Mecanismo De Acción
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen. This compound also inhibits lipid peroxidation and peroxide-induced DNA damage . Additionally, it modulates various signaling molecules, exerting anti-inflammatory and anti-carcinogenic effects .
Comparación Con Compuestos Similares
Di-O-glycinoylcurcumin Dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Curcumin: The parent compound from which Di-O-glycinoylcurcumin Dihydrochloride is derived. Curcumin is known for its anti-inflammatory and antioxidant properties.
Diferuloylmethane: Another derivative of curcumin with similar biological activities.
Bisdemethoxycurcumin: A curcumin derivative with enhanced stability and bioavailability.
These compounds share some common properties but differ in their specific chemical structures and biological activities, making Di-O-glycinoylcurcumin Dihydrochloride a unique and valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H28Cl2N2O8 |
|---|---|
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate;dihydrochloride |
InChI |
InChI=1S/C25H26N2O8.2ClH/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27;;/h3-12H,13-15,26-27H2,1-2H3;2*1H/b7-3+,8-4+;; |
Clave InChI |
HWAFXDHQRCTUPU-SAVPNDSOSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN.Cl.Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


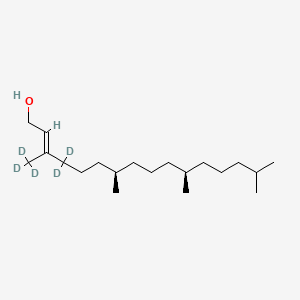
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
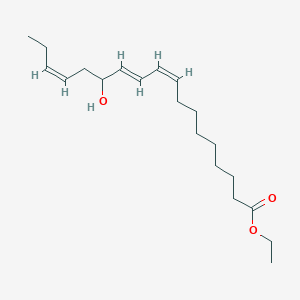
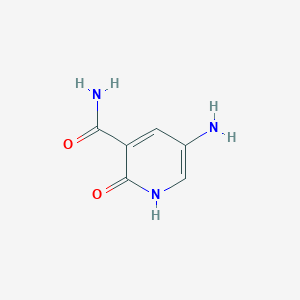

![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

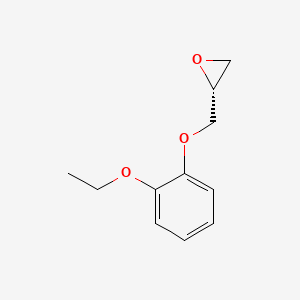
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
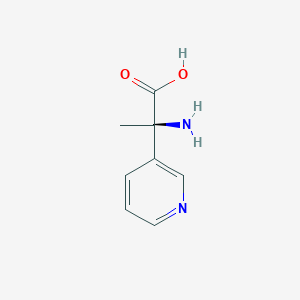

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
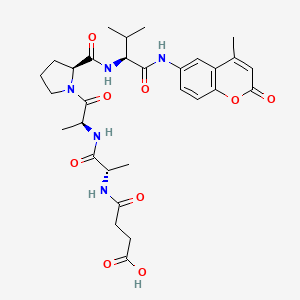
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
